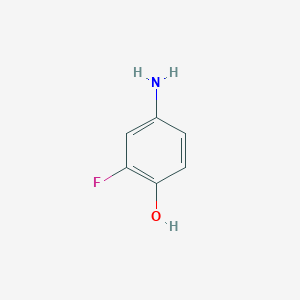

4-Amino-2-fluorophenol

Overview

Description

4-Amino-2-fluorophenol is an organic compound with the chemical formula C6H6FNO and a molecular weight of 127.12 g/mol . It is a white crystalline solid that is soluble in ethanol and chloroform . This compound is used as an intermediate in organic synthesis, particularly in the production of fungicides, dyes, and pharmaceutical intermediates .

Mechanism of Action

Target of Action

4-Amino-2-fluorophenol is a chemical compound that is primarily used as a reagent in various synthetic preparations It’s known that the amine and hydroxy groups in 2-amino-4-fluorophenol can coordinate to a metal centre to form 5-membered ring complexes .

Mode of Action

It’s known that the compound’s amine and hydroxy groups can interact with a metal centre to form complexes . This interaction can lead to changes in the structure and properties of the target molecules.

Biochemical Pathways

It’s used in the synthesis of amodiaquine, an antimalarial agent , suggesting that it may play a role in pathways related to the mechanism of action of this drug.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

A heteroleptic tin (iv) complex with 2-amino-4-fluorophenol has shown in vitro cytotoxicity towards human cancer cells , suggesting that the compound may have potential therapeutic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an amber vial, in a refrigerator, and under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapours .

Biochemical Analysis

Biochemical Properties

The amine and hydroxy groups in 4-Amino-2-fluorophenol can coordinate to a metal center to form 5-membered ring complexes . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the reactions occur.

Molecular Mechanism

It is known that the compound can form complexes with metal ions , which could potentially influence its interactions with biomolecules. These interactions could lead to changes in enzyme activity, gene expression, and other molecular processes.

Preparation Methods

4-Amino-2-fluorophenol can be synthesized through a substitution reaction between p-fluorophenol and ammonia . Another method involves the reaction of tin and a phenol precursor compound in the presence of water and concentrated hydrochloric acid, followed by extraction and purification steps . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Amino-2-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluorine groups can participate in substitution reactions, forming derivatives useful in organic synthesis.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Alkylation: The phenolic hydroxyl group and the amino group can react with alkyl halides to form alkylated products.

Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-fluorophenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fungicides and dyes.

Biology: The compound can be used in biochemical studies to understand the interactions of fluorinated phenols with biological systems.

Industry: The compound is used in the production of disinfectants, epoxy resins, and preservatives.

Comparison with Similar Compounds

4-Amino-2-fluorophenol can be compared with other similar compounds such as:

4-Amino-2-chlorophenol: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

4-Amino-2-bromophenol: Contains a bromine atom, which affects its chemical properties and uses.

4-Amino-2-iodophenol: The presence of an iodine atom results in unique reactivity compared to the fluorinated compound.

The uniqueness of this compound lies in its specific reactivity due to the fluorine atom, which influences its chemical behavior and applications in various fields.

Biological Activity

4-Amino-2-fluorophenol (4-A2FP) is a halogenated aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its amino and fluorine substituents on the phenolic ring, exhibits unique properties that may influence its interaction with biological systems. This article reviews the biological activity of 4-A2FP, focusing on its anticancer properties, toxicity, and potential applications in pharmaceuticals.

This compound has the molecular formula C6H6FNO and a molecular weight of 143.12 g/mol. Its structure features a fluorine atom at the ortho position relative to the amino group, which can enhance lipophilicity and membrane permeability, potentially increasing its bioactivity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-A2FP. For instance, it has been investigated for its cytotoxic effects against various cancer cell lines. A notable study assessed the compound's efficacy against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF). The results indicated an IC50 value of 446.68 µg/mL, suggesting significant cytotoxicity towards cancer cells while showing lesser effects on normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL .

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| TSCCF | 446.68 |

| NHGF | 977.24 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by DAPI staining which revealed morphological changes indicative of apoptotic bodies in treated TSCCF cells .

Toxicity Profiles

Despite its potential therapeutic benefits, the toxicity profile of 4-A2FP warrants careful consideration. Fluorinated compounds have been associated with various toxicological effects due to their ability to interfere with metabolic pathways. For example, organofluorine compounds can inhibit key enzymes involved in cellular respiration, leading to metabolic disruptions .

A review highlighted that compounds like 4-A2FP could potentially disrupt the citric acid cycle by inhibiting aconitase through metabolites such as fluoroacetate . This raises concerns regarding the environmental and health impacts of exposure to such compounds.

Structure-Activity Relationships

The biological activity of 4-A2FP is influenced by its molecular structure. Studies suggest that modifications in the phenolic ring can significantly affect its binding affinity and efficacy against specific biological targets. For instance, variations in substitution patterns on the aromatic ring have been shown to alter the compound's interaction with macrophage migration inhibitory factor (MIF), a target involved in inflammatory responses .

Table 2: Structure-Activity Relationships for Halogenated Phenols

| Compound | Binding Affinity (Kd) | Activity Type |

|---|---|---|

| This compound | High | Anticancer |

| Other halogenated phenols | Variable | Antimicrobial/Anti-inflammatory |

Case Studies

Several case studies have documented the application of 4-A2FP in drug development:

- Anticancer Applications : Research has demonstrated that derivatives of 4-A2FP exhibit potent anticancer activity against leukemia cell lines, suggesting its potential as a lead compound for developing new cancer therapies .

- Pharmaceutical Formulations : The compound has been explored as a precursor for synthesizing more complex pharmaceuticals due to its favorable chemical properties and potential biological activity .

Properties

IUPAC Name |

4-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQJURZHQZLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192951 | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-96-2 | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.